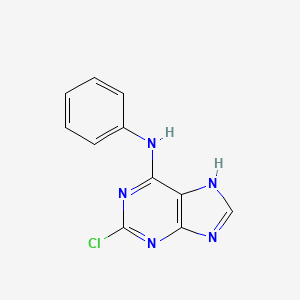

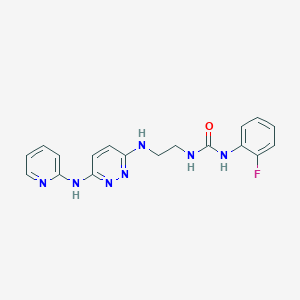

2-chloro-N-phenyl-7H-purin-6-amine

Overview

Description

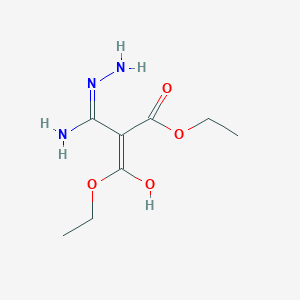

2-chloro-N-phenyl-7H-purin-6-amine is a chemical compound with the molecular formula C11H8ClN5 . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-chloro-N-phenyl-7H-purin-6-amine involves the introduction of a phenyl group and a purinylsulfanyl group onto an acetic acid molecule . The exact synthesis process may vary depending on the specific requirements of the research.Molecular Structure Analysis

The molecular weight of 2-chloro-N-phenyl-7H-purin-6-amine is 245.67 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis

2-chloro-N-phenyl-7H-purin-6-amine is a solid compound . It has a melting point of >300°C and a boiling point of 279.76°C . The compound is slightly soluble in water and DMSO . It has a predicted pKa of 7.17±0.20 .Scientific Research Applications

Medical Intermediate

This compound is used as an intermediate in the synthesis of various pharmaceuticals .

Organic Synthesis

It serves as an organic intermediate, potentially in the synthesis of more complex chemical entities .

Enzymatic Synthesis

It finds its uses in the enzymatic synthesis of nucleoside analogs such as 2′-deoxyguanosine and other purine derivatives .

Cytokinin Oxidase/Dehydrogenase Inhibition

Derivatives of 2-Chloro-6-anilinopurine have been found to be effective inhibitors of cytokinin oxidase/dehydrogenase (CKX) enzyme, which has implications in plant biology and agriculture .

In Vitro Plant Propagation

In the field of plant tissue culture, this compound may be explored as an alternative to other cytokinins like 6-benzylaminopurine for in vitro plant propagation .

The above applications are based on the information gathered from the search results. Further research and specialized databases may provide additional applications and more detailed information for each field.

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-phenyl-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFOFMISVJXDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-phenyl-7H-purin-6-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

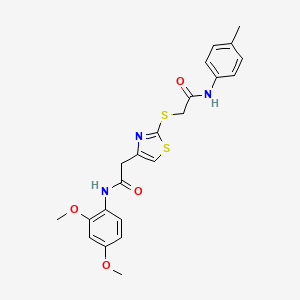

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950405.png)

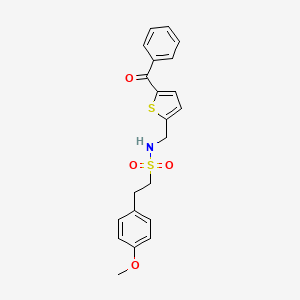

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2950419.png)

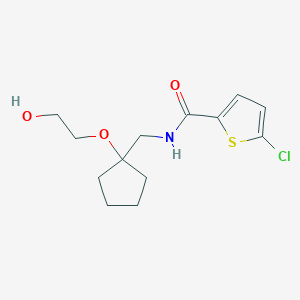

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2950420.png)